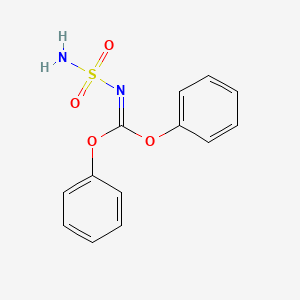

Diphenyl sulfamoylcarbonimidate

Description

Historical Context and Initial Discovery in Synthetic Chemistry

The initial synthesis of Diphenyl N-Sulfamoylcarbonimidate was reported in the chemical literature as a notable development in the preparation of versatile synthetic intermediates. The compound is prepared from readily available starting materials: diphenyl carbonate, phosphorus pentachloride, and sulfamide (B24259). Current time information in Jabalpur Division, IN. This preparation provides access to a reagent primed for a variety of chemical transformations.

Significance as a Central Building Block in Organic Synthesis

The significance of Diphenyl sulfamoylcarbonimidate lies in its role as a versatile building block for the synthesis of heterocyclic compounds that incorporate the N-SO2-N moiety. Current time information in Jabalpur Division, IN. This structural motif is of interest in medicinal chemistry and materials science. The reactivity of the carbonimidate functionality allows for its elaboration into a diverse range of cyclic and acyclic structures.

Detailed research has demonstrated its application in the synthesis of several classes of compounds, including:

3-Sulfamoylisoureas

4-Sulfamoylisosemicarbazides

2-Sulfamoylguanidines

Imidazolidines

Oxazolidines

Thiazolidines

1,2,6-Thiadiazine 1,1-dioxides

1,2,4,6-Thiatriazine 1,1-dioxides Current time information in Jabalpur Division, IN.

The ability to access such a wide variety of heterocyclic systems from a single, readily prepared starting material underscores the importance of this compound as a central building block in synthetic strategies.

Overview of Academic Research Trajectories for Sulfamoylcarbonimidate Scaffolds

While specific, in-depth reviews on the research trajectories of the sulfamoylcarbonimidate scaffold itself are not abundant in the literature, the broader class of compounds containing sulfonamide and related functionalities has been a subject of intense and sustained academic and industrial research. The interest in these scaffolds is largely driven by their prevalence in a wide range of biologically active molecules and approved pharmaceuticals.

The research trajectory for sulfur-containing scaffolds, in general, has been a cornerstone of medicinal chemistry for centuries. researchgate.net Sulfonamides, for instance, are found in a significant number of FDA-approved drugs and are known to exhibit a wide array of biological activities. researchgate.net This has spurred continuous innovation in the synthesis and application of molecules containing this functional group.

The development of versatile building blocks like this compound can be seen as part of a larger trend in organic synthesis focused on creating efficient pathways to novel molecular frameworks. The ability to readily introduce the sulfamoyl group within a reactive scaffold allows for the exploration of chemical space that might otherwise be difficult to access. Research in this area contributes to the broader understanding of the synthesis and reactivity of sulfur-nitrogen containing compounds, which remains a vibrant and important area of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

(C-phenoxy-N-sulfamoylcarbonimidoyl)oxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-20(16,17)15-13(18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10H,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLFAYHEJINHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=NS(=O)(=O)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diphenyl Sulfamoylcarbonimidate

Classical Preparative Routes

The traditional synthesis of diphenyl sulfamoylcarbonimidate has been approached through several key reactions, leveraging well-established chemical transformations. These methods, while foundational, often involve harsh reagents and reaction conditions.

Synthesis from Diphenyl Carbonate, Phosphorus Pentachloride, and Sulfamide (B24259)

A classical, albeit not widely documented, theoretical pathway to this compound involves a multi-step process commencing with diphenyl carbonate. In a hypothetical reaction, diphenyl carbonate could first be chlorinated with a reagent like phosphorus pentachloride (PCl₅) to generate an imidoyl chloride intermediate. This highly reactive species could then be treated with sulfamide (H₂NSO₂NH₂) to form the target this compound. The reaction would likely proceed through the nucleophilic attack of the nitrogen atom of sulfamide on the electrophilic carbon of the imidoyl chloride, with the subsequent elimination of hydrogen chloride. The stoichiometry and reaction conditions, such as solvent and temperature, would be critical to optimize the yield and minimize side reactions.

Preparation from Dichlorodiphenoxymethane (B1309874)

Another potential classical route starts from dichlorodiphenoxymethane. This approach is predicated on the reactivity of the gem-dichloro group. In a plausible synthetic sequence, dichlorodiphenoxymethane could react directly with sulfamide in the presence of a base. The base would serve to deprotonate the sulfamide, enhancing its nucleophilicity and facilitating the displacement of the two chlorine atoms. This one-pot reaction would, in theory, directly yield this compound. Careful control of the reaction temperature and the choice of base and solvent would be paramount to prevent the formation of polymeric byproducts or the decomposition of the starting materials.

Modernized and Green Chemistry Approaches in its Synthesis

In line with the principles of sustainable chemistry, modern synthetic efforts would aim to develop more efficient, safer, and environmentally benign methods for the preparation of this compound.

Catalytic Hydrogenation Methods for Related Sulfone Precursors

While direct catalytic hydrogenation to form the sulfamoylcarbonimidate group is not a standard transformation, related sulfonyl compounds can be modified using such methods. For instance, if a precursor containing a reducible group, such as a nitro or an azide, were synthesized, catalytic hydrogenation could be employed for its reduction to an amine. This amine could then be further functionalized. The choice of catalyst, typically a noble metal like palladium or platinum on a carbon support, along with the reaction conditions (hydrogen pressure, temperature, and solvent), would be crucial for achieving high selectivity and yield. tamu.edu

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yields

A key aspect of modern synthesis is the meticulous optimization of reaction parameters to maximize product yield and purity while minimizing waste. For the synthesis of this compound, this would involve a systematic study of:

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity.

Temperature and Reaction Time: Precise control over these parameters is essential to ensure the reaction proceeds to completion without significant byproduct formation.

Catalyst and Reagent Stoichiometry: Using the optimal amounts of catalysts and reagents is critical for both economic and environmental reasons.

The following table provides a hypothetical example of how reaction conditions could be optimized for a generic sulfonylation reaction, which could be analogous to the synthesis of this compound.

| Parameter | Condition A | Condition B | Condition C | Yield (%) |

| Solvent | Toluene | Dichloromethane | Acetonitrile | 65 |

| Temperature (°C) | 80 | 25 | 50 | 78 |

| Catalyst | None | Pyridine | DMAP | 85 |

| Reaction Time (h) | 12 | 24 | 8 | 92 |

This table is illustrative and does not represent actual experimental data for the synthesis of this compound.

Purification and Characterization Methodologies (Focus on Academic Rigor)

The isolation and definitive identification of this compound are critical to ensure its purity and confirm its chemical structure.

Purification:

Crystallization: This is a primary technique for purifying solid organic compounds. simsonpharma.comwikipedia.org The crude product would be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and would be determined through solubility studies.

Chromatography: Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate solvent system as the mobile phase, would be employed to separate the desired product from any impurities. researchgate.net For higher purity, High-Performance Liquid Chromatography (HPLC) could be utilized.

Characterization:

A combination of spectroscopic and analytical techniques would be essential for the unambiguous characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the S=O stretches of the sulfonyl group and the C=N bond of the carbonimidate.

Elemental Analysis: This analysis would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values for the empirical formula of this compound.

Through the rigorous application of these synthetic and analytical methods, the preparation and verification of this compound can be achieved with a high degree of scientific certainty.

Reactivity and Mechanistic Investigations of Diphenyl Sulfamoylcarbonimidate

Nucleophilic Reactivity of the N-SO2-N-Moiety

The N-SO2-N moiety in diphenyl sulfamoylcarbonimidate plays a crucial role in its reactivity. The sulfonyl group (-SO2-) acts as a strong electron-withdrawing group, which polarizes the adjacent nitrogen-carbon and nitrogen-sulfur bonds. This electronic effect is fundamental to the compound's interactions with nucleophiles.

The reactivity of the amine is dependent on its nucleophilicity, which is influenced by steric and electronic factors. Primary amines are generally more reactive than secondary amines due to less steric hindrance. The reaction can be catalyzed by a base, which deprotonates the attacking amine, thereby increasing its nucleophilicity. mnstate.edu

Table 1: Illustrative Reactions of this compound with Amines

| Amine Reactant | Product |

| Ammonia (NH₃) | Sulfamoylguanidine |

| Methylamine (CH₃NH₂) | N-Methyl-N'-sulfamoylguanidine |

| Aniline (C₆H₅NH₂) | N-Phenyl-N'-sulfamoylguanidine |

This table is illustrative and shows the expected products based on established chemical principles.

Hydroxylic nucleophiles, such as alcohols and water, react with this compound in a similar manner to amines. The oxygen atom of the hydroxyl group attacks the electrophilic carbon of the carbonimidate. This is followed by the departure of a phenoxy group to yield an N-sulfonyl isourea derivative.

The reaction with water leads to the hydrolysis of the carbonimidate, ultimately forming a sulfamoylcarbamic acid, which is unstable and may decompose further. The reaction with alcohols (alcoholysis) provides a route to O-alkyl-N-sulfonylisoureas. These reactions are often slower than those with amines due to the lower nucleophilicity of alcohols compared to amines. The reaction rate can be enhanced by using the corresponding alkoxide, which is a much stronger nucleophile.

Thiols are potent nucleophiles and are expected to react readily with this compound. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.com The sulfur atom of the thiol attacks the carbonimidate carbon, leading to the formation of a tetrahedral intermediate. Elimination of a phenoxy group results in the formation of an S-alkyl-N-sulfonylisothiourea. Thiolates, the conjugate bases of thiols, are even more powerful nucleophiles and would react more rapidly. masterorganicchemistry.com

Table 2: Illustrative Reactions with Hydroxylic and Thiol-Containing Nucleophiles

| Nucleophile | Product |

| Methanol (CH₃OH) | O-Methyl-N-sulfonylisourea |

| Ethanethiol (C₂H₅SH) | S-Ethyl-N-sulfonylisothiourea |

This table is illustrative and shows the expected products based on established chemical principles.

Cyclization Reactions and Heterocycle Formation

The reactivity of this compound extends to its use as a precursor in the synthesis of various nitrogen- and sulfur-containing heterocycles. These reactions often involve intramolecular cyclization following an initial intermolecular reaction with a suitable bifunctional nucleophile.

The synthesis of 1,2,6-thiadiazine 1,1-dioxides can be envisioned starting from a reaction of this compound with a 1,3-dicarbonyl compound or its enamine equivalent. The initial reaction would involve the nucleophilic attack of the enamine nitrogen or the enolate oxygen/carbon onto the carbonimidate carbon. Subsequent intramolecular cyclization, involving the other nucleophilic center of the 1,3-dicarbonyl system and the sulfamoyl nitrogen, followed by elimination of phenol (B47542) and water, would lead to the formation of the 1,2,6-thiadiazine 1,1-dioxide ring. While the synthesis of such heterocycles from sulfamide (B24259) is known, the direct use of this compound represents a plausible alternative route. nih.govrsc.org

Similarly, 1,2,4,6-thiatriazine 1,1-dioxides could potentially be synthesized by reacting this compound with a compound containing an amidine functionality. The nucleophilic nitrogen of the amidine would initiate the reaction, and subsequent intramolecular cyclization involving the other nitrogen of the amidine and the sulfamoyl group would form the thiatriazine ring system.

The synthesis of saturated five-membered heterocycles like imidazolidines, oxazolidines, and thiazolidines using this compound would typically involve a reaction with a bifunctional nucleophile containing two nucleophilic centers separated by two carbon atoms (e.g., 1,2-diamines, 1,2-aminoalcohols, or 1,2-aminothiols).

Imidazolidine Synthesis: The reaction with a 1,2-diamine would proceed by the initial attack of one amino group on the carbonimidate carbon. This would be followed by an intramolecular cyclization where the second amino group attacks the same carbon, leading to the elimination of the remaining phenoxy group and the formation of a 2-(sulfamoylamino)imidazolidine.

Oxazolidine Synthesis: With a 1,2-aminoalcohol, the more nucleophilic amino group is likely to attack the carbonimidate carbon first. organic-chemistry.orgwikipedia.org The subsequent intramolecular cyclization would involve the hydroxyl group attacking the same carbon, displacing the remaining phenoxy group to form a 2-(sulfamoylamino)oxazolidine. organic-chemistry.orgnih.govresearchgate.netbeilstein-journals.org

Thiazolidine Synthesis: In the case of a 1,2-aminothiol, either the nitrogen or the more nucleophilic sulfur could initiate the attack. nih.govnih.gov Following the initial intermolecular reaction, the second nucleophilic group would cyclize onto the central carbon, eliminating the second phenoxy group and yielding a 2-(sulfamoylamino)thiazolidine. nih.gov

Ring Expansion Reactions and Mechanistic Elucidation

Currently, there is no specific information available in peer-reviewed scientific literature detailing the ring expansion reactions of this compound. General principles of organic chemistry suggest that the sulfamoylcarbonimidate functionality could potentially participate in or influence ring expansion processes of an attached cyclic moiety. However, without experimental data, any proposed mechanism would be purely speculative. Further research is required to explore this aspect of its reactivity.

Electrophilic Transformations

Detailed studies on the electrophilic transformations of this compound are not present in the current body of scientific literature. The electron-withdrawing nature of the sulfonyl group and the potential for the nitrogen atoms to act as nucleophilic centers suggest a complex reactivity profile towards electrophiles. The phenyl groups could undergo electrophilic aromatic substitution, with the sulfamoylcarbonimidate group acting as a deactivating and meta-directing substituent. However, experimental validation of these hypotheses is lacking.

Applications of Diphenyl Sulfamoylcarbonimidate in Complex Organic Synthesis

Role in Heterocyclic Synthesis

Diphenyl sulfamoylcarbonimidate serves as a pivotal building block for a range of heterocyclic compounds. Its reactions with various nucleophiles provide access to both simple and fused heterocyclic systems containing the N-SO₂-N-moiety.

Construction of Sulfamoylisoureas

This compound reacts with alcohols to yield 3-sulfamoylisoureas. This transformation involves the displacement of a phenoxy group from the carbonimidate by the alcohol, followed by rearrangement to the more stable isourea tautomer. This reaction provides a direct route to acyclic structures incorporating the sulfamoyl isourea functionality. Current time information in Detmold, DE.researchgate.net

Reaction of this compound with Alcohols

| Reactant | Product |

|---|---|

| This compound | 3-Sulfamoylisourea |

Synthesis of Sulfamoylisosemicarbazides

The reaction of this compound with hydrazides leads to the formation of 4-sulfamoylisosemicarbazides. Current time information in Detmold, DE.researchgate.net This synthesis pathway highlights the reagent's utility in constructing acyclic chains with multiple heteroatoms and a sulfamoyl group, which can be precursors to more complex cyclic structures. Current time information in Detmold, DE.

Reaction of this compound with Hydrazides

| Reactant | Product |

|---|---|

| This compound | 4-Sulfamoylisosemicarbazide |

Formation of Sulfamoylguanidines

The formation of 2-sulfamoylguanidines is achieved through the reaction of this compound with guanidines. Current time information in Detmold, DE.researchgate.net This reaction is significant for the synthesis of guanidine (B92328) derivatives, a class of compounds with a broad spectrum of biological activities. The use of this compound allows for the direct introduction of a sulfamoyl group onto the guanidinyl core. Current time information in Detmold, DE.

Reaction of this compound with Guanidines

| Reactant | Product |

|---|---|

| This compound | 2-Sulfamoylguanidine |

Preparation of Fused Heterocyclic Systems

Beyond the synthesis of acyclic precursors, this compound is instrumental in the preparation of various fused heterocyclic systems. Its reactivity with bifunctional nucleophiles enables the construction of saturated and unsaturated ring systems. For instance, it has been utilized in the synthesis of imidazolidines, oxazolidines, and thiazolidines. Current time information in Detmold, DE.researchgate.net Furthermore, it serves as a precursor for the formation of more complex fused heterocycles such as 1,2,6-thiadiazine 1,1-dioxides and 1,2,4,6-thiatriazine 1,1-dioxides. Current time information in Detmold, DE. These reactions underscore the reagent's capacity to generate molecular complexity in a controlled manner.

Fused Heterocyclic Systems from this compound

| Heterocyclic System |

|---|

| Imidazolidines |

| Oxazolidines |

| Thiazolidines |

| 1,2,6-Thiadiazine 1,1-dioxides |

Utilization as a Reagent for Amidation and Sulfamoylation

Contribution to Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. While this compound's structure suggests its potential as a component in MCRs, particularly those aiming to construct sulfamoyl-containing heterocycles, its specific application in well-established or novel multicomponent reaction strategies is not widely reported in the surveyed scientific literature. The development of MCRs involving this reagent could offer novel and efficient pathways to biologically relevant molecules.

No Information Found for "this compound"

Despite a comprehensive search of scientific databases and chemical literature, no information could be found for the chemical compound "this compound." This includes a lack of data regarding its chemical structure, synthesis, or its role as a precursor for advanced synthetic intermediates in complex organic synthesis.

Searches for "this compound" and variations of its name did not yield any relevant results in chemical databases, scientific publications, or patent literature. The compound does not appear to be a recognized or documented chemical entity in the public domain.

While extensive information is available for the related compound "Diphenyl sulfone" and its various derivatives, this information falls outside the strict scope of the requested article on "this compound." Adhering to the provided outline is not possible without any foundational information on the specified subject.

Therefore, the generation of a scientifically accurate and informative article focusing solely on "this compound" as a precursor for advanced synthetic intermediates cannot be fulfilled at this time due to the apparent non-existence of this compound in the available scientific literature.

Derivatives and Analogues of Diphenyl Sulfamoylcarbonimidate

Synthesis of Substituted Sulfamoylcarbonimidates

The synthesis of substituted sulfamoylcarbonimidates can be approached by modifying the aryl moieties attached to the oxygen atoms or by altering the substituents on the sulfamoyl nitrogen. These modifications allow for the fine-tuning of the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Variation of Aryl Moieties

The synthesis of diaryl sulfamoylcarbonimidates with varied aryl groups can be conceptually achieved through the reaction of a suitably substituted sulfamoyl isocyanate or a related reactive intermediate with substituted phenols. A general synthetic route involves the reaction of sulfamoyl chloride with an appropriate activating agent to form a sulfamoyl isocyanate in situ, which then reacts with two equivalents of a substituted phenol (B47542).

Alternatively, a stepwise approach can be employed, starting with the reaction of a substituted phenol with a phosgene equivalent, followed by reaction with a substituted sulfamide (B24259). The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aryl rings.

The introduction of electron-donating or electron-withdrawing groups on the aryl rings can significantly impact the electronic environment of the carbonimidate carbon and the sulfonyl group. For instance, electron-withdrawing groups are expected to increase the electrophilicity of the carbonimidate carbon, making it more susceptible to nucleophilic attack.

| Entry | Aryl Substituent (R) | Proposed Synthetic Method | Expected Relative Reactivity |

|---|---|---|---|

| 1 | 4-Nitro | Reaction of 4-nitrophenol with sulfamoyl isocyanate | High |

| 2 | 4-Chloro | Reaction of 4-chlorophenol with sulfamoyl isocyanate | Moderate |

| 3 | H | Reaction of phenol with sulfamoyl isocyanate | Baseline |

| 4 | 4-Methyl | Reaction of 4-methylphenol with sulfamoyl isocyanate | Low |

| 5 | 4-Methoxy | Reaction of 4-methoxyphenol with sulfamoyl isocyanate | Very Low |

Modification at the Sulfamoyl Group

Modification at the sulfamoyl group involves the synthesis of N-alkyl or N-aryl substituted sulfamoylcarbonimidates. A common precursor for these syntheses is N-substituted sulfamoyl chlorides. These can be prepared by reacting a primary or secondary amine with sulfuryl chloride. The resulting N-substituted sulfamoyl chloride can then be reacted with diphenyl carbonate or a similar phosgene equivalent in the presence of a base to yield the desired N-substituted diphenyl sulfamoylcarbonimidate.

The nature of the substituent on the sulfamoyl nitrogen (alkyl vs. aryl) influences the steric hindrance around the sulfonyl group and its electronic properties. N-aryl substituents can participate in resonance, potentially affecting the reactivity of the entire molecule.

| Entry | Sulfamoyl Substituent (R') | Starting Amine | Proposed Intermediate |

|---|---|---|---|

| 1 | Methyl | Methylamine | N-Methylsulfamoyl chloride |

| 2 | Ethyl | Ethylamine | N-Ethylsulfamoyl chloride |

| 3 | Phenyl | Aniline | N-Phenylsulfamoyl chloride |

| 4 | 4-Tolyl | p-Toluidine | N-(4-Tolyl)sulfamoyl chloride |

Comparative Reactivity of Analogous Compounds

The reactivity of this compound analogues is primarily governed by the electrophilicity of the carbonimidate carbon and the stability of the potential leaving groups. Nucleophilic attack at the carbonimidate carbon is a key reaction pathway. The reactivity is influenced by the electronic nature of the substituents on both the aryl rings and the sulfamoyl group.

Analogues with electron-withdrawing groups on the aryl moieties are expected to be more reactive towards nucleophiles due to the increased partial positive charge on the carbonimidate carbon. Conversely, electron-donating groups will decrease reactivity.

The nature of the nucleophile also plays a crucial role. Hard nucleophiles are more likely to attack the hard electrophilic center of the carbonimidate carbon, while softer nucleophiles might interact with other parts of the molecule. The reaction can lead to either substitution at the carbonimidate carbon or cleavage of the S-N bond, depending on the reaction conditions and the specific analogue.

Structural Elucidation and Conformational Analysis of Derivatives

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide crucial information about the connectivity and chemical environment of the atoms in the molecule. The chemical shifts of the aromatic protons and carbons can be correlated with the electronic effects of the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present, such as the C=N of the carbonimidate, the S=O stretches of the sulfonyl group, and the C-O bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer additional structural information.

Theoretical and Computational Studies on Diphenyl Sulfamoylcarbonimidate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and electronic properties of Diphenyl sulfamoylcarbonimidate. By utilizing methods such as the B3LYP functional with a 6-311G+(d,p) basis set, the optimized molecular geometry can be determined. nih.gov These calculations reveal crucial bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation.

Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic behavior of this compound. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In this compound, the regions around the oxygen and nitrogen atoms of the sulfamoyl group are expected to exhibit negative potential, indicating their role as likely sites for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -1520 Hartree |

Note: These values are illustrative and based on typical calculations for similar sulfonamide structures.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound.

For reactions such as intramolecular cyclizations, which are common for sulfamoyl derivatives, transition state (TS) analysis is crucial. By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility. The geometry of the transition state also offers insights into the stereochemical outcome of the reaction. For this compound, cyclization reactions would likely involve the interaction of the sulfamoyl group with one of the phenyl rings.

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. rsc.org By comparing the activation energies of different possible reaction pathways, the most likely product can be identified. For instance, in reactions where multiple isomers can be formed, the calculated energy barriers for the formation of each isomer can predict the product distribution. This is particularly relevant for reactions on the aromatic rings or at the sulfamoyl moiety. Advances in computational chemistry allow for the quantitative prediction of enantiomeric excess in asymmetric reactions. rsc.org

Table 2: Calculated Activation Energies for a Hypothetical Cyclization Reaction (Illustrative)

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Pathway A (ortho-attack) | 25.8 | No |

| Pathway B (meta-attack) | 35.2 | No |

| Pathway C (para-attack) | 24.1 | Yes |

Note: These values are hypothetical and serve to illustrate the use of computational modeling in predicting reaction outcomes.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for this compound involve correlating its structural and electronic features with its chemical behavior. By systematically modifying the structure, for example, by introducing different substituents on the phenyl rings, and then calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-activity relationship (QSAR) can be established. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the HOMO-LUMO gap and the charge distribution, thereby influencing the molecule's reactivity in a predictable manner. These studies are fundamental in designing new molecules with tailored properties.

Spectroscopic Property Prediction (excluding experimental spectral data)

Theoretical calculations can predict various spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.net

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies for the S=O and N-H stretching modes of the sulfamoyl group, as well as the C=N imine stretch, can be predicted. It is important to note that computational methods, particularly long-range corrected hybrid density functionals, are often necessary for accurate predictions, especially for flexible molecules. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| UV-Vis (TD-DFT) | λmax ≈ 275 nm (π→π* transition) |

| IR (DFT) | ~3300 cm⁻¹ (N-H stretch), ~1350 & 1150 cm⁻¹ (asymmetric & symmetric SO₂ stretch), ~1650 cm⁻¹ (C=N stretch) |

Note: These are illustrative predictions based on computational studies of similar functional groups.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for its Transformations

The activation of the inherent reactivity of diphenyl sulfamoylcarbonimidate is a primary area for future investigation. Drawing parallels from the chemistry of other N-sulfonyl compounds, the development of novel catalytic systems is poised to be a fruitful endeavor. Transition metal catalysis, in particular, offers a promising avenue for exploration.

Research into related N-sulfonyl compounds has demonstrated the efficacy of various transition metals in activating similar functionalities. For instance, palladium catalysts have been successfully employed in the divergent intramolecular reactions of N-sulfonyl-1,2,3-triazoles, leading to the formation of structurally complex heterocycles. rsc.org Similarly, copper-promoted cascade radical reactions of N-sulfonyl-2-allylanilines have been developed, showcasing the potential for metal-mediated radical processes. nih.gov Furthermore, iridium catalysis has enabled the regioselective C-H alkynylation of N-sulfonyl amides, highlighting the possibility of direct functionalization of the phenyl rings within the this compound structure. acs.orgacs.org

Future research should, therefore, focus on exploring a range of transition metal catalysts, including but not limited to palladium, copper, rhodium, and iridium, to effect novel transformations of this compound. Key areas of investigation would include the catalytic activation of the C=N bond for addition reactions, the cleavage and functionalization of the S-N bond, and the directed C-H activation of the aromatic rings. The development of such catalytic systems would significantly expand the synthetic repertoire of this reagent.

Asymmetric Synthesis Applications

The development of asymmetric transformations is a cornerstone of modern organic synthesis, and this compound presents an intriguing scaffold for the development of new stereoselective methodologies. The presence of a prochiral imine-like moiety suggests that enantioselective additions of nucleophiles could be a viable strategy for the synthesis of chiral molecules.

Inspiration can be drawn from the successful asymmetric catalysis of related N-sulfonyl compounds. For example, highly efficient asymmetric imino-ene reactions of cyclic N-sulfonyl ketimines have been developed using nickel/N,N'-dioxide complexes as catalysts, affording chiral benzosultam derivatives with excellent enantioselectivities. nih.govresearchgate.net Organocatalysis also presents a powerful tool, as demonstrated by the organocatalytic asymmetric activation of the C-N bond in N-sulfonyl biaryl lactams to generate axially chiral biaryl amino acids. nih.gov Moreover, the chiral Brønsted acid-catalyzed asymmetric oxidation of N-acyl sulfenamides provides an efficient route to chiral N-acyl sulfinamides. nih.gov

Future efforts in this domain should target the development of catalytic systems for the enantioselective transformation of this compound. This could involve:

Catalytic Enantioselective Nucleophilic Addition: The use of chiral Lewis acids, Brønsted acids, or organocatalysts to control the facial selectivity of nucleophilic attack on the iminocarbonimidate functionality.

Diastereoselective Reactions: For substrates containing existing stereocenters, the inherent chirality of the molecule could be used to direct the stereochemical outcome of reactions involving the sulfamoylcarbonimidate group.

Kinetic Resolution: The development of chiral catalysts that can selectively react with one enantiomer of a racemic sulfamoylcarbonimidate derivative, allowing for the separation of enantiomers.

Success in this area would provide access to a new class of chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Integration into Flow Chemistry Methodologies

The translation of synthetic methodologies from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netacs.orgrsc.orgresearchgate.net The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow chemistry.

The synthesis of related sulfonamides and N-sulfonyl-1,2,3-triazoles has already been successfully demonstrated in flow reactors. acs.orgnih.govacs.orgresearchgate.net These studies have shown that flow conditions can lead to rapid and efficient synthesis, often with improved yields and purities compared to batch processes. acs.orgnih.gov The enhanced heat and mass transfer in microreactors can also enable the use of highly reactive intermediates and exothermic reactions with greater control and safety. rsc.org

Future research should focus on developing continuous flow processes for both the synthesis of this compound and its subsequent transformations. This would involve:

Flow Synthesis of the Reagent: Developing a robust and scalable flow process for the preparation of this compound from readily available starting materials.

In-line Transformations: Integrating the synthesis of the reagent with subsequent catalytic or non-catalytic reactions in a continuous flow setup, minimizing the need for isolation and purification of intermediates.

Automated Synthesis: The development of fully automated flow systems for the high-throughput synthesis of libraries of compounds derived from this compound for applications in drug discovery and materials science. acs.org

The integration of this compound chemistry into flow methodologies would not only enhance the practical utility of this reagent but also align with the principles of green and sustainable chemistry.

Exploration of New Reaction Classes and Transformative Processes

Beyond the more predictable transformations, the unique electronic and structural features of this compound suggest the potential for entirely new reaction classes and transformative processes. The exploration of its reactivity with a diverse range of reaction partners could lead to the discovery of novel synthetic methodologies.

The N-sulfonyl group is known to participate in a variety of transformations. For instance, N-sulfonyl-1,2,3-triazoles can serve as precursors to azavinyl carbenes under dual copper/rhodium catalysis. nih.gov N-sulfonylimines can also function as sulfonyl radical precursors under mild photocatalytic conditions, enabling hydrosulfonylation of alkenes. nih.gov Furthermore, cascade radical reactions involving N-sulfonyl compounds have been utilized for the synthesis of complex molecular architectures. nih.gov

Future research in this area should aim to uncover novel reactivity patterns of this compound, including:

Cycloaddition Reactions: Investigating the potential of the iminocarbonimidate moiety to participate in [n+m] cycloaddition reactions with various dienophiles or dipolarophiles to construct novel heterocyclic systems.

Generation of Reactive Intermediates: Exploring conditions to generate novel reactive intermediates, such as sulfamoyl radicals or nitrenes, from this compound and harnessing their reactivity in subsequent transformations.

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block, allowing for the rapid assembly of complex molecules from simple precursors.

The discovery of new reaction classes would significantly elevate the status of this compound as a valuable tool in the synthetic chemist's arsenal.

Computational Design of Advanced Sulfamoylcarbonimidate Reagents

Computational chemistry provides a powerful platform for the rational design of new reagents with tailored properties. nih.gov By applying theoretical calculations, it is possible to predict the reactivity, stability, and stereodirecting capabilities of novel sulfamoylcarbonimidate reagents, thereby accelerating the discovery process.

Studies on related N-acylsulfonamides and their bioisosteres have demonstrated the utility of computational methods in understanding structure-property relationships. nih.gov These studies have evaluated key physicochemical properties such as acidity, lipophilicity, and solubility, providing valuable insights for drug design. Similar computational approaches can be applied to the design of advanced sulfamoylcarbonimidate reagents.

Future research directions in this area should include:

Structure-Reactivity Studies: Employing density functional theory (DFT) and other computational methods to understand the electronic structure of this compound and to predict its reactivity towards different classes of nucleophiles and electrophiles.

Design of Novel Reagents: Using computational screening to design new sulfamoylcarbonimidate reagents with modified electronic and steric properties by varying the substituents on the phenyl rings and the sulfonyl group. This could lead to reagents with enhanced reactivity, selectivity, or stability.

Mechanistic Investigations: Utilizing computational modeling to elucidate the mechanisms of known and newly discovered reactions of sulfamoylcarbonimidates, providing a deeper understanding that can guide further experimental work.

The synergy between computational design and experimental validation will be crucial for the rapid development of a new generation of advanced sulfamoylcarbonimidate reagents with broad applications in organic synthesis.

Q & A

Q. What are the key considerations for synthesizing Diphenyl sulfamoylcarbonimidate with high chemical purity in laboratory settings?

Methodological Answer: Synthesis requires optimization of reaction conditions, including anhydrous environments, stoichiometric control, and purification. Key steps:

- Reaction Monitoring : Use TLC or HPLC to track progress (e.g., Rf = 0.3–0.5 in dichloromethane/THF) .

- Purification : Column chromatography (silica gel) or recrystallization.

- Purity Verification : 1H/13C NMR for structural confirmation (aromatic protons at δ 7.2–7.8 ppm) and GC/HPLC for quantitative analysis (>99% purity recommended) .

Q. Table 1: Synthesis Parameters

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Temperature | 0–5°C (exothermic) | IR spectroscopy |

| Solvent | Dichloromethane/THF | TLC |

| Purification | Silica gel column | HPLC retention time |

| Purity Assessment | 1H NMR, GC-MS | δ 7.2–7.8 ppm (aromatic) |

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Adhere to institutional safety guidelines and chemical hygiene plans:

- PPE : Nitrile gloves (0.11 mm), chemical goggles, flame-resistant lab coats.

- Storage : Airtight amber glass under nitrogen at -20°C; monitor degradation monthly via HPLC .

- Spill Management : Use vermiculite absorbent and 10% ethanol/water decontamination.

- Disposal : Follow EPA guidelines for sulfonamide derivatives (e.g., neutralization with 1M NaOH) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxic concentrations across cell line studies?

Methodological Answer: Address variations through:

- Standardization : Cell passage number (<20), media composition (e.g., FBS batch consistency).

- Solubility Validation : Confirm DMSO concentration ≤0.1% v/v via HPLC .

- Multi-Assay Validation : Combine MTT, ATP quantification, and live/dead staining.

- Meta-Analysis : Stratify data by cell type (e.g., leukemia vs. solid tumors) and exposure duration.

Example Case Study :

A 2024 multi-center study resolved EC50 variations (12–85 μM) by identifying:

Q. What advanced spectroscopic techniques characterize reactive intermediates in this compound-mediated reactions?

Methodological Answer: Use multimodal real-time analysis:

- Time-Resolved FT-IR : Track carbonyl vibrations (1680–1720 cm⁻¹) during hydrolysis.

- Cryo-Trap GC-MS : Identify transient sulfamoyl intermediates at -196°C .

- 2D NMR (HSQC/HMBC) : Map proton-coupling networks between sulfamoyl and aromatic groups.

- Operando Raman Spectroscopy : Monitor reaction pathways in situ (e.g., N-sulfonylimino intermediate detection) .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for sulfamoylcarbonimidate derivatives?

Methodological Answer: Employ a systematic SAR framework:

Core Modifications : Vary substituents on phenyl rings (e.g., electron-withdrawing groups).

Biological Assays : Test against enzyme targets (e.g., carbonic anhydrase isoforms) with kinetic parameters (Km, Vmax).

Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with bioactivity .

Q. Table 2: SAR Design Parameters

| Modification Type | Biological Target | Analytical Tool |

|---|---|---|

| Phenyl Substituents | Carbonic anhydrase IX | Enzyme inhibition assays |

| Sulfamoyl Group Tuning | Tyrosine kinases | Molecular docking |

| Solubility Optimization | Cell membrane permeability | LogP calculations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.